molecular formula C18H25N3O4 B13965445 N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide CAS No. 53425-82-4

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide

Cat. No.: B13965445
CAS No.: 53425-82-4
M. Wt: 347.4 g/mol
InChI Key: SOHBKIPPFVSCJH-UHFFFAOYSA-N
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Description

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Biological Activity

N-((1-Acetyl-1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)-N-isopropylacetamide is a compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C18H25N3O4
  • Molar Mass : 347.41 g/mol
  • CAS Number : 53425-82-4
  • EINECS Number : 258-550-4

The compound exhibits notable interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that it may function as a dopamine autoreceptor agonist, which is crucial for modulating dopaminergic signaling in the brain. This mechanism is similar to other compounds in its class that have shown antipsychotic-like activity in various behavioral tests .

Antipsychotic Activity

In studies evaluating its pharmacological profile, this compound demonstrated significant antipsychotic-like effects. Specifically, it was found to be orally active in conditioned avoidance tests in animal models, indicating potential utility in treating psychotic disorders .

Structure-Activity Relationships (SAR)

The structure of N-isopropylacetamide derivatives has been extensively studied to understand their biological activity better. The presence of the tetrahydroquinoline moiety is critical for its interaction with dopamine receptors. Variations in the substituents on the quinoline ring can lead to changes in potency and selectivity for different receptor subtypes .

Study 1: Behavioral Tests

In a behavioral study involving squirrel monkeys, the compound exhibited an effective dose (ED50) of 0.6 mg/kg in conditioned avoidance tests. This suggests that it may have a therapeutic window suitable for clinical application in treating conditions such as schizophrenia .

Study 2: Ames Test

The compound was evaluated using the Ames test for mutagenicity and was classified as strong positive (Class A), indicating that it may have potential genotoxic effects. This finding necessitates further investigation into its safety profile and long-term effects on human health .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaCAS NumberBiological Activity
N-(1-Acetyl-1,2,3,4-tetrahydroquinolinyl)methyl-N-isopropylacetamideC18H25N3O453425-82-4Antipsychotic-like activity
CI-1007 (PD 143188)C17H22N2O37932581Dopamine autoreceptor agonist

Properties

CAS No.

53425-82-4

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(1-acetyl-6-methyl-7-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H25N3O4/c1-11(2)19(13(4)22)10-16-7-6-15-8-12(3)17(21(24)25)9-18(15)20(16)14(5)23/h8-9,11,16H,6-7,10H2,1-5H3

InChI Key

SOHBKIPPFVSCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N(C(CC2)CN(C(C)C)C(=O)C)C(=O)C

Origin of Product

United States

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